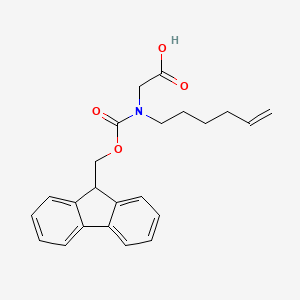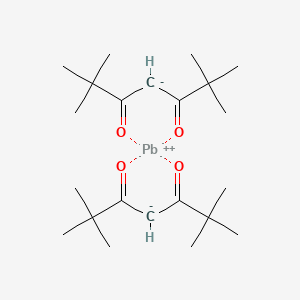
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound formed by the interaction of lead ions with 2,2,6,6-tetramethylheptane-3,5-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of lead salts, such as lead(II) acetate, with 2,2,6,6-tetramethylheptane-3,5-dione in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as:
[ \text{Pb(CH}_3\text{COO)}_2 + \text{2,2,6,6-tetramethylheptane-3,5-dione} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar lead salts and 2,2,6,6-tetramethylheptane-3,5-dione. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the lead ion to a lower oxidation state.
Substitution: The ligand (2,2,6,6-tetramethylheptane-3,5-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like ammonia or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction could produce lead metal or lower oxidation state lead compounds.
Scientific Research Applications
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the lead ion with the ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lead(2+);acetylacetonate: Another lead coordination compound with similar properties but different ligand.
Lead(2+);2,4-pentanedione: Similar coordination compound with a different diketone ligand.
Lead(2+);2,2,6,6-tetramethyl-3,5-heptanedione: A closely related compound with slight variations in the ligand structure.
Uniqueness
Lead(2+);2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific steric and electronic properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligand
Properties
Molecular Formula |
C22H38O4Pb |
|---|---|
Molecular Weight |
574 g/mol |
IUPAC Name |
lead(2+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI Key |
QZJYCHAISVLQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)


![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

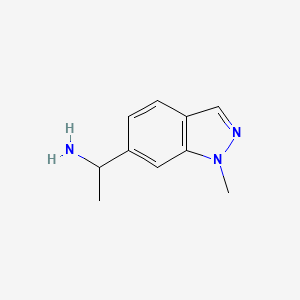
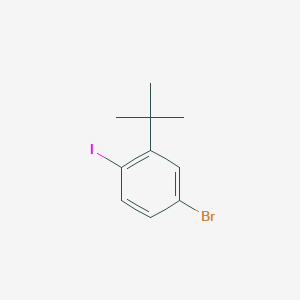
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)
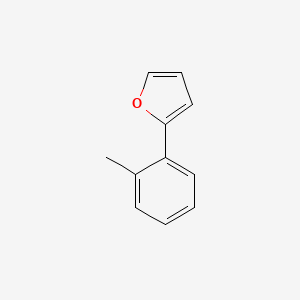
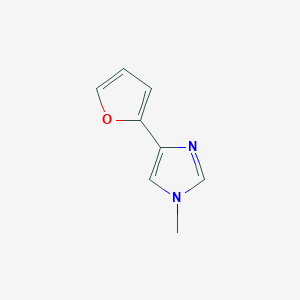
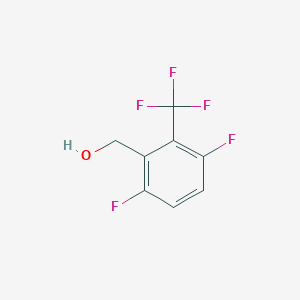
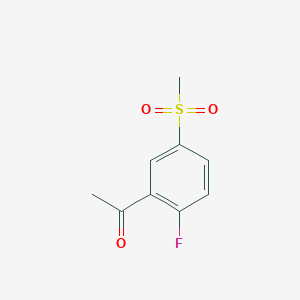
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
